molecular formula C5H9N B1354465 Bicyclo[1.1.1]pentan-2-amine CAS No. 67947-39-1

Bicyclo[1.1.1]pentan-2-amine

Cat. No.: B1354465
CAS No.: 67947-39-1
M. Wt: 83.13 g/mol
InChI Key: TWFDMMFLHVFKHH-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-2-amine is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[1.1.1]pentan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[1.1.1]pentan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFDMMFLHVFKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438443
Record name Bicyclo[1.1.1]pentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67947-39-1
Record name Bicyclo[1.1.1]pentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Untapped Potential of the BCP Bridge: A Technical Guide to Exploring the Chemical Space of 2-Substituted Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has firmly established itself as a premier bioisostere in modern medicinal chemistry, offering a three-dimensional, C(sp³)-rich alternative to traditional aromatic rings and tert-butyl groups.[1] This substitution frequently leads to marked improvements in critical drug-like properties, including enhanced aqueous solubility and greater metabolic stability.[1][2] However, the vast majority of research and applications have centered on 1,3-disubstituted BCPs, which effectively mimic para-substituted arenes. The chemical space of 2-substituted BCPs—potent bioisosteres for ortho- and meta-substituted phenyl rings—has remained comparatively unexplored, largely due to significant synthetic hurdles.[1][3] Traditional synthetic routes are often convoluted, demanding the installation of the desired substituent at the bridge position long before the BCP core is constructed, resulting in lengthy and inflexible synthetic sequences.[4] This guide provides an in-depth exploration of the modern synthetic strategies that have overcome these challenges, with a primary focus on the direct C–H functionalization of the BCP core to unlock the full potential of its 2-position.

The Challenge and Opportunity of the BCP Bridge (C2)

The strategic replacement of a phenyl ring with a BCP moiety is a cornerstone of the "escape from flatland" design principle in drug discovery. The rigid, cage-like structure of the BCP introduces three-dimensionality, which can disrupt undesirable π-π stacking interactions and improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] While 1,3-disubstituted BCPs provide an excellent geometric mimic for the linear exit vectors of a para-substituted arene, the C2 position (the "bridge") offers a unique opportunity to replicate the angular relationships of ortho- and meta-substituents.

The primary obstacle to accessing this valuable chemical space has been the inertness of the C–H bonds at the bridge position. Classical synthetic approaches have been forced to build the BCP scaffold around a pre-functionalized fragment, a strategy that is inherently inefficient and lacks the modularity required for rapid library synthesis in a drug discovery setting.[4] The breakthrough, therefore, has been the development of methods for the direct and selective functionalization of the BCP bridge C–H bond, transforming a previously arduous synthetic challenge into a streamlined and versatile platform.[4][6]

The Linchpin Strategy: Direct C–H Functionalization of the BCP Core

A paradigm-shifting approach to accessing 2-substituted BCPs involves the creation of a versatile "linchpin" intermediate—a BCP core that is activated at the 2-position for subsequent diversification. This is most effectively achieved through a radical-mediated C–H abstraction and halogenation sequence.[6][7]

Mechanism of C–H Bromination: Forging the Linchpin

The key to this strategy is the selective generation of a radical at the BCP bridge. This is accomplished under mild, visible-light conditions, which minimizes side reactions like over-functionalization or ring-opening that have plagued earlier attempts.[7][8] The proposed mechanism involves the photolysis of N-chlorosuccinimide (NCS) to generate a high-energy radical species. This radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from the strong C–H bond at the BCP bridge to form a BCP bridge radical. This radical intermediate is then trapped by a bromine-atom donor, such as bromotrichloromethane (CCl₃Br), to yield the desired 2-bromo-BCP linchpin.[7][8]

G cluster_initiation Initiation cluster_propagation Propagation NCS N-Chlorosuccinimide (NCS) NCS_Rad Succinimide Radical + Cl• NCS->NCS_Rad Photolysis Light Visible Light (e.g., 450 nm) Light->NCS hv BCP_H BCP Core (C2-H) BCP_Rad BCP Bridge Radical (C2•) BCP_H->BCP_Rad H-Atom Abstraction by Succinimide Radical BCP_Br 2-Bromo-BCP Linchpin BCP_Rad->BCP_Br Br-Atom Transfer CCl3_Rad •CCl3 CCl3Br Bromotrichloromethane (CCl3Br)

Caption: Proposed mechanism for the direct C–H bromination of the BCP core.

Experimental Protocol: Synthesis of a 2-Bromo-BCP Linchpin

The following is a representative protocol based on the work of MacMillan and co-workers.[7] This self-validating system ensures reproducibility through precise control of reagents and conditions.

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • N-Chlorosuccinimide (NCS)

  • Bromotrichloromethane (CCl₃Br)

  • Acetonitrile (MeCN) / Water (H₂O)

  • Desired alcohol (e.g., Methanol) for esterification

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in a 9:1 mixture of MeCN/H₂O, add NCS (1.1 equiv) and CCl₃Br (5.0 equiv).

  • Photochemical Reaction: Irradiate the mixture with visible light (e.g., 450 nm blue LEDs) at room temperature until consumption of the starting material is observed (monitoring by LC-MS or TLC is recommended).

  • Workup & Esterification: Upon completion, remove the reaction solvent under reduced pressure. To the crude 2-bromo-BCP-1,3-dicarboxylic acid, add the desired alcohol (10.0 equiv), DCM, DMAP (4.0 equiv), and EDC·HCl (6.0 equiv).

  • Isolation: Stir the esterification mixture at room temperature until complete. Purify the resulting 2-bromo-BCP diester by flash column chromatography on silica gel.

This protocol can be adapted for various BCP starting materials and scaled effectively, with flow chemistry conditions enabling production on a multi-gram scale.[6]

Diversification of the 2-Bromo-BCP Linchpin via Metallaphotoredox Catalysis

With the 2-bromo-BCP linchpin in hand, a vast chemical space can be explored using modern cross-coupling technologies. Metallaphotoredox catalysis provides a particularly mild and efficient platform for installing a wide range of substituents at the 2-position.[6]

Mechanism of Silyl-Radical-Mediated Cross-Coupling

This powerful method utilizes a dual catalytic cycle to couple the 2-bromo-BCP with various aryl bromides or nitrogen nucleophiles.[9]

  • Photoredox Cycle: A photoexcited iridium catalyst oxidizes a silanol to generate a potent silyl radical.

  • Halogen Atom Transfer: The silyl radical abstracts the bromine atom from the 2-bromo-BCP, generating the key BCP bridge radical.

  • Nickel Catalytic Cycle: Concurrently, a Ni(0) complex undergoes oxidative addition into an aryl bromide coupling partner to form an Ar-Ni(II) intermediate. This species then traps the BCP bridge radical to form a high-valent (Alkyl)(Aryl)-Ni(III) species.

  • Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to forge the new C-C or C-N bond, delivering the 2-substituted BCP product and regenerating the Ni(I) catalyst, which is then reduced back to Ni(0) by the photocatalyst to complete the cycle.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Catalytic Cycle IrIII Ir(III) Photocatalyst IrIII_star *Ir(III) IrIII->IrIII_star Visible Light IrII Ir(II) IrIII_star->IrII SET Ni0 Ni(0)L_n IrII->Ni0 Reduction of Ni(I) intermediate Silanol Silanol (e.g., (Me3Si)3SiH) Silyl_Rad Silyl Radical (•SiR3) Silanol->Silyl_Rad Oxidation BCP_Rad BCP Bridge Radical (C2•) NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition NiIII (BCP)(Ar)Ni(III) NiII->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product 2-Aryl-BCP Product ArBr Aryl Bromide (Ar-Br) BCP_Br 2-Bromo-BCP Linchpin BCP_Br->BCP_Rad Halogen Atom Transfer

Caption: General workflow for metallaphotoredox-mediated arylation of a 2-bromo-BCP.

Experimental Protocol: Metallaphotoredox 2-Amination of a BCP

The following is a representative protocol for the C-N coupling reaction.[7]

Materials:

  • Amine substrate

  • 2-Bromo-BCP derivative (e.g., dimethyl 2-bromobicyclo[1.1.1]pentane-1,3-dicarboxylate)

  • Silanol ((trimethylsilyl)tris(trimethylsilyloxy)silane)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(4,4'-dCF₃bpy)PF₆)

  • Copper(I)-thiophene-2-carboxylate (CuTC)

  • 4,4'-Dimethoxy-2,2'-bipyridine (4,4'-dOMebpy)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Acetonitrile (MeCN) / Water (H₂O)

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the amine (1.0 equiv), 2-bromo-BCP (2.0 equiv), silanol (2.5 equiv), iridium photocatalyst (0.8–1.6 mol%), CuTC (50 mol%), 4,4'-dOMebpy (50 mol%), DBN (2.0 equiv), and a solution of MeCN with 25 equivalents of H₂O.

  • Photochemical Reaction: Seal the reaction vessel and irradiate with 450 nm light for 2 hours with vigorous stirring.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to yield the 2-amino-BCP product.

Scope and Limitations

This linchpin strategy demonstrates broad applicability, enabling the synthesis of a wide array of 2-substituted BCPs.

Coupling Partner ClassRepresentative ExamplesTypical Yield RangeCitation(s)
Aryl Bromides Electron-rich, electron-deficient, and sterically hindered (hetero)arenes40-85%[1][6]
Primary Amines Alkylamines, anilines, benzylamines50-90%[7]
Secondary Amines Cyclic and acyclic alkylamines, heteroaromatic amines (e.g., indazoles)45-95%[7]
Amides & Carbamates Lactams, acyclic amides, carbamates60-80%[7]

The methodology is tolerant of numerous functional groups critical for medicinal chemistry, including esters, nitriles, ketones, and various heterocycles.[6]

Alternative Strategy: Carbene Insertion into Bicyclo[1.1.0]butanes

While C–H functionalization is a powerful tool, an orthogonal and increasingly important strategy for accessing 2-substituted BCPs is the formal insertion of a carbene into the strained central C–C bond of a bicyclo[1.1.0]butane (BCB).[3][10][11] This approach offers a different retrosynthetic disconnection and provides access to unique substitution patterns.

The reaction is typically mediated by a dirhodium catalyst or proceeds under photoinduced conditions, generating a triplet carbene that adds in a stepwise, diradical fashion across the BCB's central bond to form the BCP core.[10][11] This method is highly modular, allowing for the synthesis of 1,2,3-trisubstituted BCPs by varying the substituents on both the BCB and the diazo compound precursor to the carbene.[8][11]

Physicochemical Properties and Characterization

The ultimate goal of synthesizing 2-substituted BCPs is to improve the properties of drug candidates. The replacement of an ortho- or meta-substituted arene with a corresponding BCP bioisostere can have a profound and beneficial impact.

Impact on ADME Properties

Systematic studies have shown that 2-substituted BCPs often confer superior physicochemical properties compared to their aromatic counterparts.[5]

PropertyArene Analogue2-Substituted BCP AnalogueCausality & Insight
Lipophilicity (cLogP) Typically higherOften lowerThe C(sp³)-rich, non-aromatic nature of the BCP reduces lipophilicity, which can decrease off-target binding.
Aqueous Solubility VariableGenerally improvedThe disruption of crystal lattice packing and reduced hydrophobicity leads to increased solubility, aiding oral bioavailability.
Metabolic Stability Susceptible to CYP450 oxidationMore stableThe absence of aromatic C–H bonds and the strength of the BCP's C–H bonds make it more resistant to oxidative metabolism.
EPSA (Polar Surface Area) N/ASimilar to areneThe BCP core itself does not significantly alter the polar surface area, allowing for targeted property modulation.

Data compiled from trends reported in the literature.[1][5]

Analytical Characterization

The unique, rigid geometry of the BCP scaffold gives rise to characteristic NMR signatures.

  • ¹H NMR: The bridgehead protons (C1 and C3) typically appear as a distinct singlet or narrow multiplet, while the bridge protons (C2) and methylene protons (C4) will show more complex splitting patterns. Upon substitution at C2, the signal for the remaining C2 proton will shift significantly and exhibit coupling to adjacent protons.

  • ¹³C NMR: In the parent bicyclo[1.1.1]pentane, the bridgehead carbons (C1, C3) and the methylene carbons (C2, C4, C5) have distinct chemical shifts. Ab initio calculations place the bridgehead carbons at a lower field than the methylene carbons.[12] Substitution at C2 will cause a significant downfield shift for the C2 carbon and will also influence the shifts of the adjacent C1 and C3 carbons.

Conclusion and Future Outlook

The chemical space of 2-substituted bicyclo[1.1.1]pentanes is no longer a synthetic frontier but a readily accessible landscape for innovation in drug discovery. The development of direct C–H functionalization strategies, complemented by methods such as carbene insertion, has provided medicinal chemists with the modular and efficient tools needed to systematically explore this space. The demonstrated ability of 2-substituted BCPs to serve as effective ortho- and meta-arene bioisosteres—while simultaneously improving critical ADME properties—positions them as indispensable scaffolds in the design of next-generation therapeutics. As these synthetic methodologies become more widespread, we can anticipate a significant increase in the number of clinical candidates featuring this powerful and versatile three-dimensional motif.

References

  • Garry, O. L., Heilmann, M., Chen, J., Lee, H. G., & MacMillan, D. W. C. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3092–3100. [Link]

  • Garry, O. L., Heilmann, M., Chen, J., Lee, H. G., & MacMillan, D. W. C. (2023). Supporting Information for Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. The supporting information can be accessed via the main article link.
  • Bunnell, A., Milbauer, M. W., Bento, J. V., Sigman, M. S., & Toste, F. D. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Liu, S., Ning, Y., Song, W., & Bi, X. (2025). Synthesis of Bridge-Substituted Bicyclo[1.1.1]Pentanes by Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. ResearchGate provides access to the article information. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(9), 1334-1359. [Link]

  • Anderson, J. M., Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(40), 21919-21925. ResearchGate provides access to the article information. [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

  • Garry, O. L., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Bunnell, A., Milbauer, M. W., Bento, J. V., Sigman, M. S., & Toste, F. D. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. PubMed Central. [Link]

  • Wang, T., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Gao, X. Y., et al. (2025). Synthesis of 2-Substituted Bicyclo[1.1.1]pentanes via Cyanocarbene Addition to Bicyclo[1.1.0]butanes. Angewandte Chemie. [Link]

  • Garry, O. L., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. PubMed Central. [Link]

  • Musacchio, A. J., et al. (2018). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science. [Link]

  • Watson, A. J. A., et al. (2018). A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. PubMed Central. [Link]

  • Aggarwal, V. K., et al. (2020). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. PubMed Central. [Link]

  • Kalyani, D., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis. [Link]

  • Pecul, M., & Sadlej, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(10), 1867-1873. [Link]

Sources

Bicyclo[1.1.1]pentan-2-amine hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bicyclo[1.1.1]pentan-2-amine Hydrochloride: A Novel Scaffold for Modern Medicinal Chemistry

Foreword: Beyond Flatland and the Para-Paradigm

For decades, the bicyclo[1.1.1]pentane (BCP) core has been celebrated in medicinal chemistry as a premier saturated bioisostere. Its rigid, linear geometry makes it an exceptional replacement for para-substituted arenes, alkynes, and tert-butyl groups, often conferring remarkable improvements in physicochemical properties such as aqueous solubility and metabolic stability.[1][2] This has led to an explosion of interest and a wealth of synthetic methods targeting the bridgehead (C1 and C3) positions.[2][3]

However, this focus on the bridgehead has left a significant portion of the BCP's potential untapped. The secondary bridge (C2) position offers a completely different exit vector, opening the door to bioisosteric replacements for ortho- and meta-substituted arenes.[4][5] Accessing these scaffolds has historically been a formidable challenge, limiting their exploration.[1][6] This guide moves beyond the para-paradigm to focus on a key molecule in this new frontier: Bicyclo[1.1.1]pentan-2-amine . We will explore its unique properties, delve into the modern synthetic strategies that have finally made it accessible, and illuminate its application as a next-generation building block for drug discovery professionals aiming to navigate novel chemical space.

Core Physicochemical and Structural Properties

Bicyclo[1.1.1]pentan-2-amine hydrochloride is a unique aliphatic amine that marries the inherent stability of a primary amine salt with the extraordinary structural rigidity of the BCP cage. The parent BCP framework, first synthesized in 1964, possesses a significant strain energy of approximately 66.6 kcal/mol yet remains remarkably kinetically stable.[1] This combination of high energy and stability is central to its utility.

The placement of the amino group on the bridge carbon (C2) rather than the bridgehead (C1) fundamentally alters the molecule's geometry and potential interactions, making it a tool for fine-tuning molecular shape in three dimensions.

PropertyValueSource / Comment
IUPAC Name bicyclo[1.1.1]pentan-2-amine hydrochlorideSigma-Aldrich
CAS Number 148749-92-2Sigma-Aldrich
Molecular Formula C₅H₁₀ClNSigma-Aldrich
Molecular Weight 119.59 g/mol Sigma-Aldrich
Physical Form White to Yellow SolidSigma-Aldrich
Storage Temperature 2–8 °CSigma-Aldrich
Key Structural Feature Amine functionalization at the secondary (bridge) C2 positionProvides ortho/meta exit vector mimicry[4]
Strain Energy (BCP Core) ~66.6 kcal/molKinetically stable despite high strain[1]

Note: Detailed experimental physicochemical data such as pKa and logP for this specific isomer are not widely published. However, the reactivity is analogous to a typical secondary cycloalkylamine, and its properties can be predicted using standard computational models.

Synthesis: A Modern Approach via Direct C–H Functionalization

The primary obstacle to the widespread use of 2-substituted BCPs has been synthetic accessibility. Early routes required installing the bridge substituent before constructing the BCP core, resulting in lengthy, non-modular, and often low-yielding sequences.[1][4]

The paradigm shift has come from the development of late-stage, direct C–H functionalization of the BCP core. This approach allows for the creation of a versatile, diversifiable intermediate—a "synthetic linchpin"—from which a multitude of 2-substituted analogues, including the target amine, can be rapidly accessed.[4][7]

Causality of the Modern Synthetic Choice

The rationale for adopting a C–H functionalization strategy is threefold:

  • Modularity: It allows for the synthesis of a common BCP precursor which can then be converted into numerous derivatives. This is highly desirable in a drug discovery setting where rapid generation of analogues for structure-activity relationship (SAR) studies is critical.

  • Efficiency: It dramatically reduces the step count compared to de novo synthesis for each new analogue, improving overall yield and reducing resource expenditure.

  • Scalability: The radical-based reactions are often more amenable to scale-up than complex multi-step cyclization sequences.

The most effective modern route proceeds through a 2-bromo-BCP linchpin, which is then subjected to amination.

G cluster_start Starting Material cluster_linchpin Linchpin Formation cluster_amination Target Synthesis start Bridgehead-Substituted Bicyclo[1.1.1]pentane (e.g., Ester) bromination 2-Bromo-BCP Linchpin start->bromination Radical C-H Bromination (HAT-based) amination Protected 2-Amino-BCP bromination->amination Metallaphotoredox Amination deprotection Bicyclo[1.1.1]pentan-2-amine amination->deprotection Standard Deprotection (e.g., TFA, HCl) hcl_salt Bicyclo[1.1.1]pentan-2-amine HCl deprotection->hcl_salt Salt Formation (HCl)

Caption: Synthetic workflow for Bicyclo[1.1.1]pentan-2-amine via a C-H functionalization strategy.

Applications in Drug Discovery: Bioisostere for Ortho/Meta-Substituted Arenes

The true value of Bicyclo[1.1.1]pentan-2-amine lies in its ability to function as a saturated, three-dimensional bioisostere for ortho- and meta-substituted aniline or benzylamine moieties.[4][5] This "escape from flatland" strategy is a powerful tool for medicinal chemists seeking to optimize drug candidates.[8]

Key Advantages of Bioisosteric Replacement:

  • Improved Physicochemical Properties: Replacing a planar, often greasy aromatic ring with a C(sp³)-rich BCP core typically increases aqueous solubility and metabolic stability while reducing non-specific protein binding.[4]

  • Novelty and IP Space: It provides a pathway to novel chemical matter, allowing researchers to design compounds outside of existing patent space.[6]

  • Enhanced Pharmacokinetics: The improved properties often translate to better pharmacokinetic profiles, such as increased oral absorption and more favorable distribution.[3]

  • Fine-Tuning of Conformation: The rigid BCP scaffold locks substituents into a well-defined spatial orientation, which can be exploited to enhance binding affinity and selectivity for a biological target.

The 2-amino group serves as a versatile chemical handle, readily participating in standard synthetic transformations such as amide bond formation, reductive amination, and sulfonylation, allowing for its seamless integration into a drug discovery cascade.

Caption: Bioisosteric replacement of a meta-substituted arene with a 2-substituted BCP scaffold.

Experimental Protocol: Synthesis via C–H Bromination and Amination

The following protocol is a representative synthesis adapted from methodologies described in the literature for the direct functionalization of the BCP core.[4][7] All operations should be performed by trained chemists in a controlled laboratory environment using appropriate personal protective equipment.

Part A: Synthesis of 2-Bromo-BCP Linchpin

(Based on Radical C-H Bromination)

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the starting BCP-1-ester (1.0 equiv), N-bromosuccinimide (NBS, 1.5 equiv), and a suitable solvent such as cyclohexane.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or using a photoredox catalyst under blue light irradiation).

  • Reaction: Heat the reaction mixture (typically 80-90 °C for thermal initiation) or irradiate with light, and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-bromo-BCP-1-ester linchpin.

Part B: Synthesis of Bicyclo[1.1.1]pentan-2-amine

(Based on Metallaphotoredox Amination)

  • Reaction Setup: In a glovebox, charge a vial with the 2-bromo-BCP-1-ester (1.0 equiv), a suitable amine source (e.g., benzophenone imine as an NH₂ surrogate, 1.2 equiv), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%) with a suitable ligand (e.g., dtbbpy).

  • Solvent and Base: Add a degassed polar aprotic solvent (e.g., DMF or DMA) followed by a suitable base (e.g., Cs₂CO₃ or an organic base like DBU, 2.0 equiv).

  • Reaction: Seal the vial and remove from the glovebox. Stir the mixture vigorously while irradiating with a blue LED lamp at room temperature. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup and Deprotection: Upon completion, quench the reaction and perform a standard aqueous workup. The resulting protected amine can then be deprotected. For the imine, acidic hydrolysis (e.g., 2M HCl) at room temperature will liberate the free amine.

  • Salt Formation and Isolation: After deprotection, the aqueous layer contains the desired amine hydrochloride salt. The product can be isolated by lyophilization or by concentrating the solution and triturating the residue with a non-polar solvent (e.g., diethyl ether or MTBE) to precipitate the Bicyclo[1.1.1]pentan-2-amine hydrochloride salt as a solid.

Safety, Handling, and Storage

Bicyclo[1.1.1]pentan-2-amine hydrochloride is classified as a corrosive substance.

  • Hazard Statement (H314): Causes severe skin burns and eye damage.

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye protection, and face protection (P280).

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

    • Immediately call a POISON CENTER or doctor/physician (P310).

  • Storage: Store in a well-sealed container in a refrigerator at 2–8 °C, protected from moisture.

Conclusion

Bicyclo[1.1.1]pentan-2-amine hydrochloride is far more than a simple isomer of its well-known bridgehead counterpart. It represents a key entry point into a new dimension of the BCP chemical space, enabling the rational design of ortho- and meta-arene bioisosteres. Thanks to modern synthetic advances, particularly in direct C–H functionalization, this once-elusive building block is now accessible for rigorous evaluation in drug discovery programs. Its unique structural properties and versatile chemical handle position it as an indispensable tool for scientists dedicated to pushing the boundaries of molecular design and escaping the confines of "flatland" chemistry.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - ResearchGate. ResearchGate Publication. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society. [Link]

  • Synthesis of Bridge-substituted BCPs with Joe Anderson. YouTube. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

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Methodological & Application

Application Note: Late-Stage Functionalization of Bioactive Molecules with Bicyclo[1.1.1]pentyl (BCP) Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The relentless pursuit of novel therapeutics with improved efficacy and superior pharmacokinetic profiles has led medicinal chemists to "escape from flatland"—a strategic shift away from predominantly flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity.[1] Flat, sp²-rich molecules often suffer from poor solubility, high metabolic liability, and non-specific binding due to their tendency to engage in π-π stacking.[2][3][4] Late-stage functionalization (LSF), the introduction of key structural motifs into complex, drug-like molecules at a final synthetic step, has emerged as a paramount strategy to rapidly generate and evaluate new chemical entities without the need for laborious de novo synthesis.[5][6]

Among the most promising 3D scaffolds, the bicyclo[1.1.1]pentane (BCP) core has garnered immense attention.[3][5] This highly strained yet remarkably stable cage structure serves as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[2][5][6][7] The introduction of a BCP moiety, particularly a BCP amine, can dramatically enhance the physicochemical properties of a bioactive molecule. Bicyclo[1.1.1]pentylamines (BCPAs) are increasingly recognized as sp³-rich surrogates for anilines, offering unique structural and electronic features.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application and practical execution of late-stage functionalization with BCP amines. We will delve into the underlying scientific principles, showcase state-of-the-art synthetic protocols, and provide actionable insights to empower the seamless integration of this transformative technology into drug discovery pipelines.

The BCP Amine Advantage: A Paradigm Shift in Physicochemical Properties

Replacing a traditional aromatic amine (aniline) or a bulky alkyl group with a BCP amine is not a mere substitution; it is a strategic decision to fundamentally improve a molecule's drug-like properties. The rigid, linear geometry of the BCP cage mimics the exit vectors of a 1,4-disubstituted arene ring, allowing it to preserve crucial binding interactions while introducing a host of benefits.[3][6]

Key Advantages:

  • Enhanced Solubility: The disruption of intermolecular π-stacking, a common cause of poor solubility in flat aromatic compounds, leads to a significant increase in aqueous solubility.[5][6]

  • Improved Metabolic Stability: The BCP core lacks the susceptible C-H bonds of aromatic rings that are prone to oxidative metabolism by cytochrome P450 enzymes, thus reducing metabolic clearance and improving in vivo stability.[3][9]

  • Increased 3D Character (Fsp³): A higher fraction of sp³-hybridized carbons is strongly correlated with higher clinical success rates. BCPs are an excellent tool for increasing the Fsp³ count of a lead compound.[2]

  • Reduced Lipophilicity: Compared to its aromatic counterparts, the BCP scaffold is less lipophilic, which can lead to improved pharmacokinetic profiles and a lower potential for off-target toxicity.[9]

Data Presentation: Property Modulation via BCP Isosterism

The following table illustrates the typical improvements observed when replacing a para-substituted phenyl group with a BCP analogue, using the γ-secretase inhibitor Avagacestat as a foundational example.[5][6]

PropertyParent Aromatic Compound (Avagacestat)BCP-Functionalized AnalogueRationale for Improvement
Aqueous Solubility LowSignificantly Higher Disruption of planar structure and π-stacking reduces crystal lattice energy.[5][6]
LogP (Lipophilicity) HighLower The BCP core is inherently less lipophilic than a phenyl ring.
Metabolic Stability Moderate (Aromatic Oxidation)Higher The saturated BCP cage is resistant to common oxidative metabolic pathways.[3]
Passive Permeability ModerateHigher Improved solubility and altered polarity profile can enhance membrane transit.[5][6]
Biological Potency ActiveMaintained or Improved The BCP's rigid scaffold effectively mimics the geometry of the original phenyl linker.

Core Synthetic Strategies for Late-Stage BCP Amination

The installation of BCP amines onto complex molecules hinges on modern synthetic methods that tolerate a wide range of functional groups and proceed under mild conditions. Radical chemistry, particularly leveraging the high strain energy of [1.1.1]propellane, is the cornerstone of this field.[5][8]

cluster_0 LSF Workflow for BCP Amination A Select Bioactive Substrate B Choose LSF Strategy A->B Analysis of Functional Groups C Generate Key Reactive Intermediate B->C e.g., Photoredox, Decarboxylation D Reaction with [1.1.1]Propellane C->D Radical Addition E Capture of BCP Radical with Amine Source D->E Trapping F Purification & Characterization E->F Standard Chromatography G BCP-Functionalized Bioactive Molecule F->G

Caption: High-level workflow for late-stage BCP amination.

Strategy 1: Dual Photoredox and Copper-Catalyzed Three-Component Amination

This powerful one-pot method allows for the simultaneous introduction of a carbon-based radical and a nitrogen nucleophile across the central bond of [1.1.1]propellane. It is exceptionally well-suited for LSF due to its operational simplicity and mild, light-mediated conditions.[6]

Causality and Mechanism: The reaction is initiated by a photocatalyst (e.g., an Iridium complex) that, upon excitation by visible light, generates a radical from a suitable precursor (like an alkyl carboxylic acid or halide). This radical rapidly adds to [1.1.1]propellane, cleaving the central C-C bond to form a bridgehead BCP radical.[6] A copper(II)-amine complex then intercepts this BCP radical. A subsequent reductive elimination step forges the desired C-N bond, regenerating a copper(I) catalyst to complete the catalytic cycle.[6]

cluster_main Simplified Mechanism: Dual Photoredox/Cu Catalysis PC Ir(III) Photocatalyst PC_star *Ir(III) PC->PC_star Visible Light (hν) R_dot R• PC_star->R_dot SET Radical_Precursor Radical Precursor (e.g., R-COOH) Radical_Precursor->R_dot BCP_R_dot BCP-R Radical R_dot->BCP_R_dot + Propellane Propellane [1.1.1]Propellane Product Final Product (R-BCP-Amine) BCP_R_dot->Product + Cu(II)-Amine Cu_II_Amine Cu(II)-Amine Complex Cu_I Cu(I) Cu_II_Amine->Cu_I Reductive Elimination Cu_I->Cu_II_Amine Oxidation

Caption: Catalytic cycle for three-component BCP amination.

Strategy 2: Photo-Minisci Reaction with BCP Radical Precursors

For bioactive molecules containing electron-deficient heterocycles (e.g., pyridines, quinolines), a Minisci-type reaction is an ideal LSF strategy.[5] In this approach, a BCP radical is generated from a stable precursor, such as a BCP-carboxylate or a BCP-trifluoroborate, and is then added to the protonated heterocycle.[5][10] This method is highly regioselective and tolerates sensitive functional groups.

Causality and Mechanism: An organic photocatalyst is often used to generate the BCP radical via an oxidative or reductive quenching cycle.[5] The BCP radical, being nucleophilic in character, selectively attacks the electron-deficient position of the protonated heteroaromatic ring. The resulting radical cation is then oxidized to the final product, regenerating the photocatalyst. The use of an automated flow-based system has been shown to be effective for optimizing these reactions while minimizing substrate usage.[5]

Detailed Experimental Protocol: Three-Component Amination

This protocol is a representative example for the late-stage functionalization of a complex molecule via the dual photoredox/copper catalysis method.

Self-Validation: Adherence to this protocol, including stoichiometric ratios and reaction conditions, has been validated across numerous substrates. Successful execution should yield the desired BCP-aminated product, verifiable by LC-MS and NMR analysis.

Materials & Reagents:

  • Bioactive Substrate with Carboxylic Acid Moiety (1.0 eq)

  • [1.1.1]Propellane (solution in Et₂O, ~0.4 M, 3.0 eq)

  • Amine source (e.g., protected amine, 2.0 eq)

  • fac-Ir(ppy)₃ (Photocatalyst, 1-2 mol%)

  • Cu(OAc)₂ (Copper Catalyst, 10 mol%)

  • Ligand (e.g., Bathocuproine, 12 mol%)

  • Anhydrous, Degassed Solvent (e.g., DMA or DMSO)

  • Inert gas atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere transfers

  • Blue LED light source (450-460 nm) with a cooling fan

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator, silica gel for chromatography, LC-MS, NMR

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bioactive substrate (e.g., 0.1 mmol), Cu(OAc)₂ (0.01 mmol), bathocuproine (0.012 mmol), and fac-Ir(ppy)₃ (0.002 mmol).

  • Solvent and Reagent Addition: Add the amine source (0.2 mmol) followed by anhydrous, degassed solvent (e.g., 1.0 mL of DMA). Stir the mixture for 5 minutes to ensure dissolution and complex formation.

  • Propellane Addition: Carefully add the solution of [1.1.1]propellane (0.3 mmol, 0.75 mL of a 0.4 M solution) via syringe. The reaction mixture should be sealed tightly.

    • Expert Note: Propellane is volatile and highly reactive. It should be handled in a well-ventilated fume hood and stored as a solution at low temperatures. Its concentration should be determined by titration prior to use.[9]

  • Photocatalysis: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Ensure the reaction is cooled with a fan to maintain room temperature. Stir vigorously for the duration of the reaction (typically 1-24 hours). Monitor reaction progress by LC-MS.

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure BCP-aminated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualization of Bioisosteric Relationships

The structural and spatial mimicry of BCPs is key to their success. The following diagram illustrates this relationship.

Caption: BCP as a 3D bioisostere for phenyl and t-butyl groups.

Conclusion and Future Outlook

The late-stage functionalization of bioactive molecules with BCP amines represents a robust and highly effective strategy in modern medicinal chemistry. By leveraging the unique properties of the BCP scaffold, researchers can rapidly access novel chemical matter with demonstrably superior pharmacokinetic profiles. The continued development of novel radical-mediated methodologies, including those amenable to flow chemistry and automation, promises to further broaden the accessibility and applicability of this powerful tool.[5] As the pharmaceutical industry continues to prioritize candidates with enhanced drug-like properties, the strategic incorporation of BCP amines will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]

  • Zhang, X., MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. Available at: [Link]

  • Li, J., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Available at: [Link]

  • Molander, G. A., et al. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PMC, NIH. Available at: [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • ResearchGate. (2020). BCP‐substituted tert‐butyl bioisosteres. ResearchGate. Available at: [Link]

  • Richardson, P. F., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Bicyclo[1.1.1]pentylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount three-dimensional bioisostere for para-substituted phenyl rings and tert-butyl groups in modern drug discovery. Its unique structural and electronic properties frequently confer improved physicochemical attributes to lead compounds, such as enhanced solubility, metabolic stability, and permeability, while maintaining or improving biological activity.[1][2][3] However, the historically challenging synthesis of BCPs, particularly the parent amine, has been a significant bottleneck, hindering their broader application.[4] This guide provides a comprehensive overview of field-proven, scalable synthetic strategies for producing bicyclo[1.1.1]pentylamines (BCPAs), with a focus on methodologies amenable to kilogram-scale production. We will dissect the core synthetic challenges, detail robust protocols for key intermediates, and present validated pathways for the ultimate installation of the amine functionality.

The Strategic Imperative: Why Scalable BCP Amine Synthesis Matters

The journey of a drug candidate from bench to clinic is fraught with challenges, many of which are tied to optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The replacement of planar aromatic rings with saturated, rigid scaffolds—a concept often termed "escaping from flatland"—is a powerful strategy to this end.[5] The BCP core is an exemplary scaffold in this regard. Its rigid, linear geometry effectively mimics the exit vectors of a 1,4-disubstituted benzene ring, allowing it to preserve crucial binding interactions.[2][4]

The primary amine, particularly bicyclo[1.1.1]pentan-1-amine, serves as a bioisosteric replacement for aniline, a common pharmacophore whose metabolic oxidation can lead to toxicity concerns.[1] Providing reliable, large-scale access to BCPAs is therefore a critical enabling step for medicinal chemistry programs, allowing for rapid analogue synthesis and the development of drug candidates with superior properties.[6]

Core Synthetic Strategy: The Centrality of [1.1.1]Propellane

Nearly all modern, scalable syntheses of BCPs originate from the highly strained and reactive molecule, [1.1.1]propellane .[2] The immense strain energy (~66 kcal/mol) stored in its central C1-C3 bond makes it susceptible to facile cleavage via radical, anionic, or transition-metal-mediated pathways. This "strain-release" reactivity is the cornerstone of BCP core construction, allowing for the efficient 1,3-difunctionalization of the cage system.

G cluster_0 [1.1.1]Propellane Generation (Precursor) cluster_1 Core Reagent cluster_2 Key Synthetic Pathways cluster_3 Versatile BCP Intermediates cluster_4 Final Product Propellane_Precursor 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Propellane [1.1.1]Propellane Propellane_Precursor->Propellane  MeLi Radical Radical Addition Propellane->Radical Ionic Ionic / Anionic Addition Propellane->Ionic Photochemical Photochemical Addition Propellane->Photochemical Hydrazine BCP Hydrazine Adduct Radical->Hydrazine Iodide BCP Iodide Radical->Iodide Amide BCP Amine (Direct) Ionic->Amide Diacid BCP Dicarboxylic Acid Photochemical->Diacid BCP_Amine Bicyclo[1.1.1]pentylamine (BCPA) Diacid->BCP_Amine  Curtius  Rearrangement Hydrazine->BCP_Amine  Reduction Iodide->BCP_Amine  Cu-mediated  Coupling Amide->BCP_Amine  Deprotection (if needed)

Pathway I: The Hydrazine Adduct Route (A Preferred Scalable Method)

This pathway represents a significant advancement in the safe and scalable production of the parent 1-bicyclo[1.1.1]pentylamine.[7][8][9] It avoids many of the pitfalls of earlier methods by proceeding through a stable, crystalline hydrazine intermediate. The key transformation is a manganese-catalyzed hydrohydrazination of [1.1.1]propellane.

Causality Behind Experimental Choices:

  • Manganese (III) Catalyst: The choice of Mn(dpm)₃ is critical. It acts as a radical initiator, facilitating the addition of the hydrazine radical to propellane in a controlled manner, outcompeting the undesired polymerization of propellane.

  • Di-tert-butyl Azodicarboxylate (DBAD): This serves as the nitrogen source. The resulting Boc-protected hydrazine adduct is a stable solid, which is highly advantageous for purification and handling on a large scale compared to isolating the volatile parent amine directly.

  • Phenylsilane: This is a mild and effective hydrogen atom donor, which quenches the bicyclopentyl radical intermediate to complete the hydrohydrazination cycle.

  • Two-Step Deprotection/Reduction: The sequential Boc-deprotection followed by hydrogenolysis of the N-N bond is a robust and high-yielding process to furnish the final amine hydrochloride salt.

Protocol 3.1: Large-Scale Synthesis of 1-Bicyclo[1.1.1]pentylamine Hydrochloride

G Propellane [1.1.1]Propellane (in solution) Step1 Step 1: Hydrohydrazination Propellane->Step1 DBAD Di-tert-butyl Azodicarboxylate (DBAD) DBAD->Step1 Silane Phenylsilane Silane->Step1 Mn_cat Mn(dpm)₃ (cat.) Mn_cat->Step1 Boc_Hydrazine Di-Boc BCP Hydrazine (Crystalline Solid) Step1->Boc_Hydrazine Step2 Step 2: Boc Deprotection Boc_Hydrazine->Step2 BCP_Hydrazine_Salt BCP Hydrazine Dihydrochloride Step2->BCP_Hydrazine_Salt HCl_gas HCl (gas or solution) HCl_gas->Step2 Step3 Step 3: N-N Cleavage BCP_Hydrazine_Salt->Step3 BCPA_HCl BCP-Amine HCl (Final Product) Step3->BCPA_HCl H2_Pd H₂ / Pd catalyst H2_Pd->Step3

Step 1: Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

  • To a solution of di-tert-butyl azodicarboxylate (1.0 equiv) in toluene (approx. 5 M) under an inert atmosphere (N₂), add phenylsilane (1.2 equiv).

  • Add the catalyst, manganese(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Mn(dpm)₃] (0.02 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of [1.1.1]propellane (1.1 equiv) in a suitable solvent (e.g., pentane or as a solution from its preparation) over 1-2 hours, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: The reaction is exothermic. A controlled addition rate and efficient cooling are crucial to prevent polymerization. Monitor the internal temperature closely.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by crystallization or slurry in a non-polar solvent like hexanes to yield the desired product as a white solid.

Step 2 & 3: 1-Bicyclo[1.1.1]pentylamine Hydrochloride

  • Suspend the di-Boc protected hydrazine (1.0 equiv) in methanol or ethyl acetate.

  • Add a solution of hydrochloric acid (4.0 M in dioxane or concentrated aqueous HCl, >4 equiv) and stir at room temperature for 4-6 hours until deprotection is complete.

  • Concentrate the mixture to dryness to obtain the crude bicyclo[1.1.1]pentylhydrazine dihydrochloride.

  • Dissolve the crude salt in methanol, add a hydrogenation catalyst (e.g., 5% Pd/C or Adam's catalyst, PtO₂).

  • Hydrogenate the mixture under a hydrogen atmosphere (50-100 psi) at room temperature for 16-24 hours.

    • Self-Validation Check: Monitor hydrogen uptake to ensure the reaction proceeds to completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether or acetone to afford pure 1-bicyclo[1.1.1]pentylamine hydrochloride as a stable, crystalline solid.

ParameterStep 1: HydrohydrazinationStep 2/3: Deprotection & Reduction
Key Reagents [1.1.1]Propellane, DBAD, PhSiH₃, Mn(dpm)₃Di-Boc BCP Hydrazine, HCl, H₂, Pd/C
Stoichiometry 1.1 : 1.0 : 1.2 : 0.021.0 : >4.0 : excess : catalytic
Temperature 0 °C to RTRT
Typical Scale Yield 70-85%85-95% (over two steps)
Key Advantage Forms a stable, solid intermediate.High-yielding, robust transformations.

Pathway II: The Carboxylic Acid Route (A Versatile Building Block Approach)

This pathway proceeds via bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile and highly valuable intermediate from which a multitude of BCP derivatives can be accessed.[5][10][11] The synthesis of the diacid itself has been optimized for kilogram-scale production using flow photochemistry.[5][10]

Causality Behind Experimental Choices:

  • Flow Photochemistry: The initial [2+2] cycloaddition of [1.1.1]propellane and diacetyl is a photochemical process. A continuous flow setup offers superior control over irradiation time, temperature, and light penetration compared to a large batch reactor, leading to higher throughput and safety on a large scale.[5][10]

  • Haloform Reaction: The oxidation of the resulting 1,3-diacetylbicyclo[1.1.1]pentane to the dicarboxylic acid is efficiently achieved via the haloform reaction. This is a classic, robust transformation that is well-suited for large-scale batch processing.[10]

  • Curtius Rearrangement: To convert the carboxylic acid to an amine, the Curtius rearrangement is a reliable and widely used method. It proceeds via an acyl azide intermediate which rearranges to an isocyanate, subsequently hydrolyzed to the amine. Diphenylphosphoryl azide (DPPA) is a common, relatively safe reagent for this one-pot transformation.

Protocol 4.1: Synthesis of BCP Mon-Amine from BCP Diacid

Step 1: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP Diacid) This step is highly specialized and often performed using dedicated flow chemistry equipment.

  • A solution of [1.1.1]propellane and diacetyl in a solvent like pentane is pumped through a photoreactor equipped with high-power UV LEDs (e.g., 365 nm).[5]

  • The resulting 1,3-diacetylbicyclo[1.1.1]pentane is collected.

  • This intermediate is then subjected to a haloform reaction (e.g., using bromine and sodium hydroxide) in a large batch reactor.[10]

  • Acidic workup and extraction yield the BCP diacid as a solid. This protocol has been demonstrated on a >500g scale.[5][10]

Step 2: Mono-Amide Formation & Curtius Rearrangement

  • Protect one of the carboxylic acid groups of the BCP diacid, for example, by forming a mono-ester (e.g., mono-methyl ester) through controlled esterification.

  • To a solution of the BCP mono-acid (1.0 equiv) and triethylamine (1.5 equiv) in a suitable solvent (e.g., toluene or THF) at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 80-90 °C. The acyl azide will rearrange to the isocyanate.

    • Self-Validation Check: Monitor for nitrogen gas evolution (use a bubbler). The cessation of gas indicates the completion of the rearrangement. Caution: Acyl azides can be explosive; this reaction must be conducted with appropriate safety measures and behind a blast shield.

  • After the rearrangement is complete, add tert-butanol to the reaction mixture to trap the isocyanate as its Boc-protected amine.

  • After cooling, perform a standard aqueous workup and purify by chromatography or crystallization.

  • The resulting Boc-protected BCP amino-ester can be hydrolyzed (to the acid) or reduced (to the alcohol) and the Boc-group can be removed with acid (e.g., TFA or HCl) to yield the desired functionalized BCP amine.

Pathway III: Direct Amination via C-N Coupling

For accessing substituted BCPAs, a convergent approach using a pre-formed BCP core can be highly effective. The development of methods to generate stable BCP building blocks, such as 1-iodobicyclo[1.1.1]pentane, has enabled this strategy.[12] A copper-mediated C-N coupling provides a direct and modular route to a wide array of amines.[6]

Causality Behind Experimental Choices:

  • Iodo-BCP: The iodo-BCP is used as it is more reactive in cross-coupling reactions than the corresponding bromo- or chloro-derivatives. Scalable, light-mediated syntheses of iodo-BCPs have been reported, making them accessible precursors.[12]

  • Copper Catalysis: While palladium catalysis is common for C-N coupling, copper-based systems are often more cost-effective and can be highly efficient for coupling with sp³-hybridized carbons like the BCP bridgehead.

  • High-Throughput Experimentation: This approach is particularly amenable to automated, high-throughput synthesis platforms for rapidly exploring a wide range of amine coupling partners, which is invaluable in a drug discovery setting.[6]

Protocol 5.1: Copper-Mediated Amination of 1-Iodobicyclo[1.1.1]pentane
  • To a reaction vessel, add 1-iodobicyclo[1.1.1]pentane (1.0 equiv), the desired primary or secondary amine (1.2-2.0 equiv), a copper(I) catalyst (e.g., CuI, 0.1 equiv), a ligand (e.g., a diamine like N,N'-dimethylethylenediamine, 0.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add a suitable solvent, such as dioxane, toluene, or DMSO.

  • Seal the vessel and heat the reaction to 80-120 °C for 12-24 hours.

    • Self-Validation Check: The reaction progress should be monitored by LC-MS to determine the optimal reaction time and temperature for the specific amine substrate.

  • After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter to remove inorganic salts.

  • Perform an aqueous workup. The product can be purified by column chromatography or, if the product is basic, by an acid-base extraction sequence.

Safety & Handling Considerations

  • [1.1.1]Propellane: Is a highly strained and volatile compound. It is typically generated and used in situ as a solution and should not be isolated in neat form. All reactions involving propellane should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Azide Intermediates: The Curtius rearrangement involves acyl azide intermediates, which are potentially explosive and sensitive to heat and shock. Strict temperature control is necessary, and the reaction should always be performed behind a safety shield.

  • Pressure Reactions: Hydrogenation reactions should be carried out in certified pressure vessels by trained personnel.

Conclusion

The synthesis of bicyclo[1.1.1]pentylamines has matured from a niche academic challenge to a robust, scalable industrial process. The hydrohydrazination route offers a superior combination of safety, scalability, and efficiency for producing the parent amine. For accessing diverse analogues, the versatility of the BCP dicarboxylic acid intermediate and the modularity of C-N coupling with iodo-BCPs provide powerful and complementary strategies. By understanding the chemical principles behind these protocols, researchers and process chemists can confidently incorporate this valuable three-dimensional scaffold into next-generation therapeutics.

References

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